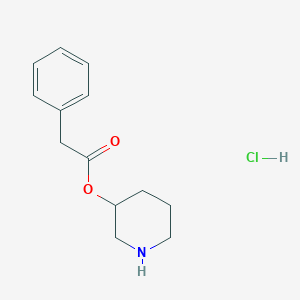

3-Piperidinyl 2-phenylacetate hydrochloride

Vue d'ensemble

Description

“3-Piperidinyl 2-phenylacetate hydrochloride” is a chemical compound with the formula C₁₃H₁₈ClNO₂ . It is used for research purposes.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Piperidinyl 2-phenylacetate hydrochloride” were not found in the available resources, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Blood Platelet Aggregation Inhibition

3-Piperidinyl derivatives have been studied for their potential in inhibiting blood platelet aggregation. A specific compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated inhibitory effects on ADP-induced aggregation of blood platelets, suggesting a possible therapeutic application in conditions where platelet aggregation is a concern (Grisar et al., 1976).

Muscarinic M(3) Receptor Antagonism

Research into 3-Piperidinyl 2-phenylacetate derivatives includes exploring their potential as muscarinic M(3) receptor antagonists. These compounds could be significant in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Sodium-Channel Blockers

Phenylacetamides related to 3-Piperidinyl 2-phenylacetate have been synthesized and assessed as voltage-dependent sodium channel blockers. This exploration hints at potential applications in neuroprotection and addressing neuronal hyperexcitability conditions (Roufos et al., 1994).

Selective Estrogen Receptor Modulators (SERMs)

Compounds with a 3-Piperidinyl structure have been identified as novel SERMs. These compounds, such as raloxifene analogs, exhibit estrogen antagonist potency, which could be beneficial in conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

Synthesis of Pharmaceutical Intermediates

3-Piperidinyl derivatives serve as key intermediates in synthesizing pharmaceutical agents. For instance, (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine is synthesized as a critical intermediate for repaglinide, an antidiabetic medication (Xian, 2012).

Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibition

Compounds incorporating a piperidine unit, similar to 3-Piperidinyl 2-phenylacetate, have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These findings point to potential applications in treating diseases related to ACAT-1 overexpression, like atherosclerosis (Shibuya et al., 2018).

Crystal Structure and Solubility Analysis

The molecular and crystal structures of 3-Piperidinyl derivatives have been analyzed to understand their solubility and interactions, important for drug formulation and design (Castellari & Sabatino, 1996).

Orientations Futures

While specific future directions for “3-Piperidinyl 2-phenylacetate hydrochloride” were not found in the available resources, piperidine derivatives are a significant part of the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidin-3-yl 2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(9-11-5-2-1-3-6-11)16-12-7-4-8-14-10-12;/h1-3,5-6,12,14H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFPUQFIDCPPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinyl 2-phenylacetate hydrochloride | |

CAS RN |

1219979-98-2 | |

| Record name | Benzeneacetic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

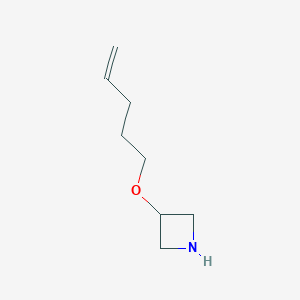

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)

![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)